molecular formula C10H22N2 B8486370 2,2'-(cyclohexane-1,1-diyl)diethanamine

2,2'-(cyclohexane-1,1-diyl)diethanamine

Katalognummer: B8486370
Molekulargewicht: 170.30 g/mol
InChI-Schlüssel: OJOMYYVGDOYOHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2'-(cyclohexane-1,1-diyl)diethanamine is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.29508 . It is also known by other names such as 2-(1-Cyclohexenyl)ethylamine . This compound is characterized by its cyclohexyl ring attached to an ethylamine group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 2,2'-(cyclohexane-1,1-diyl)diethanamine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with ethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and efficiency.

Wirkmechanismus

The mechanism of action of 2,2'-(cyclohexane-1,1-diyl)diethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .

Vergleich Mit ähnlichen Verbindungen

2,2'-(cyclohexane-1,1-diyl)diethanamine can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Eigenschaften

Molekularformel

C10H22N2

Molekulargewicht

170.30 g/mol

IUPAC-Name

2-[1-(2-aminoethyl)cyclohexyl]ethanamine

InChI

InChI=1S/C10H22N2/c11-8-6-10(7-9-12)4-2-1-3-5-10/h1-9,11-12H2

InChI-Schlüssel

OJOMYYVGDOYOHV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(CCN)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.